molecular formula C11H14N2O B3033512 1,5-Dimethyl-4-phenylimidazolidin-2-one CAS No. 103774-40-9

1,5-Dimethyl-4-phenylimidazolidin-2-one

Cat. No.: B3033512
CAS No.: 103774-40-9
M. Wt: 190.24 g/mol
InChI Key: BGPAZBKCZVVZGF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Auxiliaries in Diels-Alder Reactions

1,5-Dimethyl-4-phenylimidazolidin-2-one has been utilized as a chiral auxiliary in Diels-Alder reactions. This compound, along with its cyclohexyl analogue, has demonstrated effectiveness in face-selective auxiliaries in catalyzed Diels-Alder cycloadditions of their α,β-unsaturated N-acyl dienophile derivatives (Jensen & Roos, 1992).

Asymmetric Synthesis of α-Amino Acids

This compound has been key in the synthesis of acyclic chiral iminic glycine reagents. These reagents have been diastereoselectively alkylated under various conditions, demonstrating utility in the synthesis of both acyclic and heterocyclic α-amino acids (Guillena & Nájera, 2000).

Structure and Molecular Geometry

Studies have focused on the molecular structure of this compound derivatives, revealing insights into their geometry and stability. For example, the molecule's geometry is stabilized by an intramolecular hydrogen bond, giving it a planar character (Baggio et al., 1998).

Aldol Reactions with Chiral Auxiliaries

It has been employed as a chiral auxiliary in asymmetric aldol reactions. The compound's use in a solventless fashion for the preparation of boron enolates has been documented, indicating its versatility in organic synthesis (Afonso & Pereira, 2006).

Synthesis of Antibacterial Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized for their potential antibacterial properties. For instance, linked pyrazolyl-thiazolidinone heterocycles have shown potent antibacterial activity (Reddy et al., 2011).

Optimization of Synthetic Procedures

Research has also been conducted on optimizing conditions for various synthetic procedures involving this compound, such as acylation reactions, demonstrating its importance in developing more efficient synthetic methods (Candeias et al., 2001).

Fluorescent Chemosensor for Metal Ions

The compound has been used in the synthesis of fluorescent chemosensors, such as HDDP, for the detection of metal ions like Al3+. This demonstrates its potential application in environmental monitoring and analytical chemistry (Asiri et al., 2018).

Safety and Hazards

The safety information for 1,5-Dimethyl-4-phenylimidazolidin-2-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

Properties

IUPAC Name

1,5-dimethyl-4-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPAZBKCZVVZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861129
Record name 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 mol of an ephedrine, 1.025 mol of ammonium sulfamate, 3 mol of urea and the proton-donating compound were introduced into 200 ml of NMP. The reaction mixture was heated to 175 to 180° C. and stirred at this temperature for 2.5 h. It was then cooled to 130° C. and, at this temperature, water was added dropwise to the reaction mixture. Two phases formed. The lower phase was removed at 95° C. The upper phase was further cooled initially to 65° C. Crystals formed at this temperature. It was cooled further to 10° C. and stirred at this temperature for 1 h. The crystals were filtered off with suction and washed twice with cold water. The solid was dried in vacuo at RT overnight.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
ammonium sulfamate
Quantity
1.025 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1,5-Dimethyl-4-phenylimidazolidin-2-one and why is it important in organic synthesis?

A1: this compound is a chiral auxiliary used in asymmetric synthesis. It plays a crucial role in the creation of chiral molecules, specifically α-amino acids, with defined stereochemistry. [, , , ] This is important because many pharmaceuticals and biologically active compounds are chiral, and their different enantiomers can have drastically different biological activities.

Q2: How is this compound synthesized?

A2: This compound can be synthesized from readily available (-)-ephedrine and urea in a solventless reaction. [] This makes it a practical and accessible starting material for chiral synthesis.

Q3: How does this compound function as a chiral auxiliary in the synthesis of α-amino acids?

A3: this compound can be converted to iminic glycine derivatives, which can then undergo diastereoselective alkylation with various electrophiles like alkyl halides and electrophilic olefins. [, ] The presence of the chiral auxiliary directs the alkylation to occur preferentially from one face, leading to high diastereoselectivity in the product. Subsequent hydrolysis then yields the desired α-amino acid with the desired stereochemistry.

Q4: What are the advantages of using this compound as a chiral auxiliary?

A4: This chiral auxiliary offers several benefits:

  • High Diastereoselectivity: It facilitates highly diastereoselective alkylations, leading to high enantiomeric purity in the final α-amino acid product. []
  • Versatility: It can be employed with a variety of different electrophiles, allowing for the synthesis of a wide range of α-amino acids. []
  • Recoverability: The chiral auxiliary can often be recovered after hydrolysis of the alkylated product and reused, increasing the cost-effectiveness of the process. []

Q5: Are there any challenges associated with using this compound?

A5: One reported challenge is the potential for O-acylation during the acylation step with 2-bromoacyl halides. This side reaction can be minimized by employing hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine. []

Q6: What is the structural characterization of this compound?

A6:

  • Molecular Formula: C11H14N2O []
  • Molecular Weight: 190.2 g/mol []
  • Crystal Structure: Orthorhombic, space group P212121 []
  • Key Structural Feature: The N-methyl nitrogen atom exhibits a partially pyramidalized geometry, a deviation from typical planar urea geometry, attributed to steric interactions with adjacent substituents. []

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